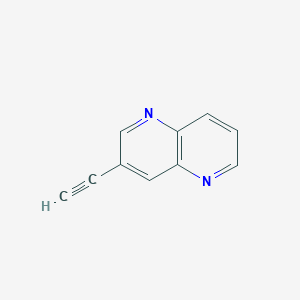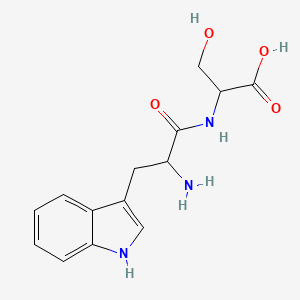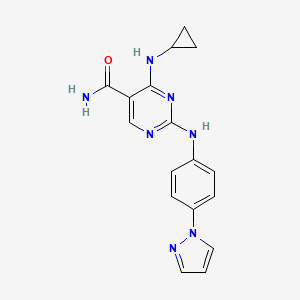
Methyl 4-methoxybenzenecarboximidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methoxybenzenecarboximidate is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzenecarboximidate, where a methoxy group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-methoxybenzenecarboximidate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzonitrile with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the use of high-purity starting materials and stringent control of reaction parameters to ensure high yield and purity. The final product is usually obtained through a series of purification steps, including filtration, crystallization, and drying.
化学反応の分析
Types of Reactions
Methyl 4-methoxybenzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases depending on the desired product.
Major Products Formed
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxyaniline.
Substitution: Various substituted benzenes depending on the substituent introduced.
科学的研究の応用
Methyl 4-methoxybenzenecarboximidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of methyl 4-methoxybenzenecarboximidate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The imidate group can undergo hydrolysis to form amides or acids, which can further interact with biological molecules.
類似化合物との比較
Similar Compounds
Methyl 4-methoxybenzoate: Similar in structure but lacks the imidate group.
4-methoxybenzamide: Contains an amide group instead of an imidate group.
4-methoxybenzonitrile: Contains a nitrile group instead of an imidate group.
Uniqueness
Methyl 4-methoxybenzenecarboximidate is unique due to the presence of both a methoxy group and an imidate group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
IUPAC Name |
methyl 4-methoxybenzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-11-8-5-3-7(4-6-8)9(10)12-2/h3-6,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCHJRKCOOXHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-bromophenyl)ethyl]propan-1-amine](/img/structure/B13868897.png)
![4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine](/img/structure/B13868906.png)
![1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
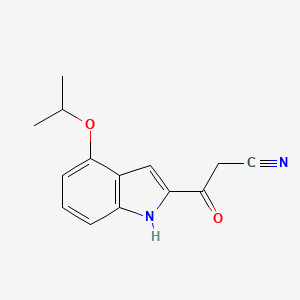
![2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13868909.png)
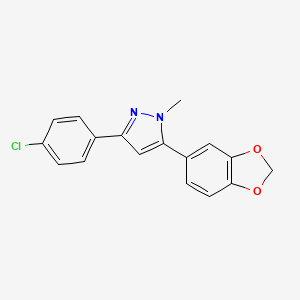
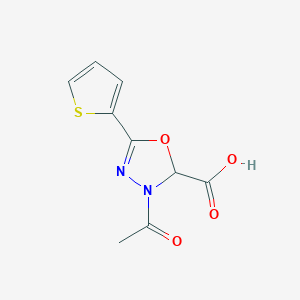
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate](/img/structure/B13868938.png)
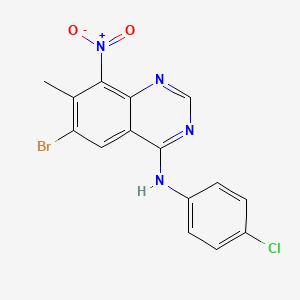
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)
